molecular formula C16H11BrN2O3 B13462108 3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione

3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione

Cat. No.: B13462108
M. Wt: 359.17 g/mol
InChI Key: QBXULVRUMLWTTI-UHFFFAOYSA-N
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Description

3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione is a complex organic compound with a molecular formula of C16H11BrN2O3 and a molecular weight of 359.17 g/mol . This compound features a brominated indole moiety fused to a piperidine-2,6-dione structure, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione typically involves the formation of the indole core followed by bromination and subsequent attachment to the piperidine-2,6-dione scaffold. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole . Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The final step involves the coupling of the brominated indole with piperidine-2,6-dione under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Coupling: Palladium catalysts in the presence of a base and an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione is unique due to its specific combination of a brominated indole and a piperidine-2,6-dione structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H11BrN2O3

Molecular Weight

359.17 g/mol

IUPAC Name

3-(6-bromo-2-oxobenzo[cd]indol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C16H11BrN2O3/c17-10-4-5-11-14-8(10)2-1-3-9(14)16(22)19(11)12-6-7-13(20)18-15(12)21/h1-5,12H,6-7H2,(H,18,20,21)

InChI Key

QBXULVRUMLWTTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)Br)C=CC=C4C2=O

Origin of Product

United States

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